
3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorosulfonyl, and diacetate groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate typically involves multiple steps. One common method starts with the bromination of a suitable benzene derivative to introduce the bromine atom. This is followed by the introduction of the chlorosulfonyl group through a sulfonation reaction. Finally, the diacetate groups are introduced via acetylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of specific functional groups, altering the compound’s structure.
Substitution: The bromine and chlorosulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or various organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler aromatic compounds.
Scientific Research Applications
3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate exerts its effects involves interactions with various molecular targets. The bromine and chlorosulfonyl groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of new chemical bonds. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but contains an iodine atom instead of a chlorosulfonyl group.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of diacetate groups.
Uniqueness
3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate is unique due to the combination of bromine, chlorosulfonyl, and diacetate groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
119735-46-5 |
|---|---|
Molecular Formula |
C10H8BrClO6S |
Molecular Weight |
371.59 g/mol |
IUPAC Name |
(2-acetyloxy-3-bromo-5-chlorosulfonylphenyl) acetate |
InChI |
InChI=1S/C10H8BrClO6S/c1-5(13)17-9-4-7(19(12,15)16)3-8(11)10(9)18-6(2)14/h3-4H,1-2H3 |
InChI Key |
KXHJSKIXYCFMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=CC(=C1)S(=O)(=O)Cl)Br)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


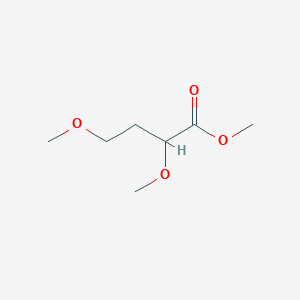
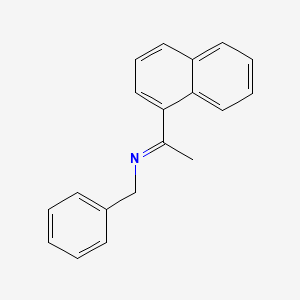
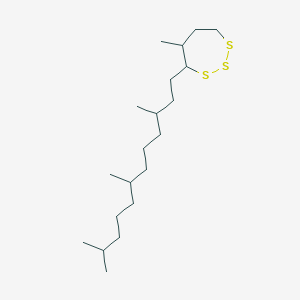
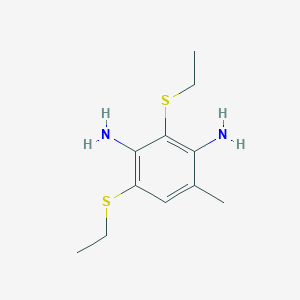
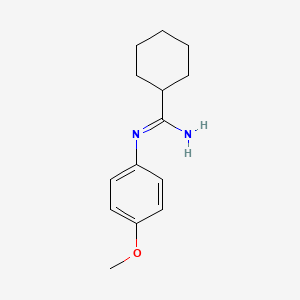
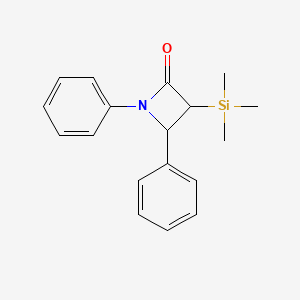
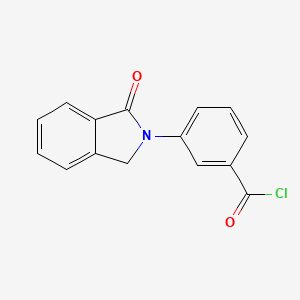

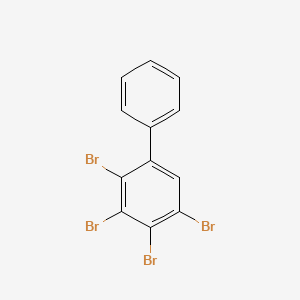

![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)
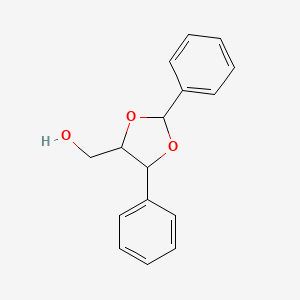
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)
